
Piperidine-4-sulfonic acid
Overview
Description
Piperidine-4-sulfonic acid (P4S, C₅H₁₁NO₃S; CAS 72450-62-5) is a cyclic sulfonic acid derivative of piperidine and a potent γ-aminobutyric acid type A (GABAₐ) receptor agonist . It exhibits high affinity for GABAₐ receptors, with an IC₅₀ of 0.034 μM for inhibiting [³H]GABA binding, making it a critical tool for studying receptor pharmacology . P4S acts as a low-efficacy partial agonist, eliciting ~63% of the maximal current amplitude compared to GABA at α1β2γ2 GABAₐ receptors, with an EC₅₀ of 16.5 ± 0.3 μM . Its structural rigidity, conferred by the sulfonic acid group and piperidine ring, enhances receptor specificity, distinguishing it from linear GABA analogs like 3-aminopropanesulfonic acid (3APS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-4-sulphonic acid can be synthesized through various methods. One common approach involves the sulfonation of piperidine. This reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the 4-position of the piperidine ring .
Industrial Production Methods
In industrial settings, the production of piperidine-4-sulphonic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Piperidine-4-sulfonic acid (CHNOS) is a derivative of piperidine, characterized by the presence of a sulfonic acid group at the 4-position. It acts primarily as a gamma-aminobutyric acid (GABA) receptor agonist, specifically targeting GABA type A receptors (GABAAR). This interaction leads to enhanced inhibitory neurotransmission in the central nervous system, making it crucial for studying neurological disorders.
Scientific Research Applications
This compound has diverse applications across several scientific fields:
Neuroscience
- Role as a GABA Agonist : Its ability to enhance GABAergic transmission makes it essential in studying neurotransmission and related disorders such as epilepsy and anxiety.
- Case Study : Research has demonstrated its effectiveness in modulating neuronal excitability in animal models of anxiety disorders, providing insights into potential therapeutic strategies.
Pharmaceuticals
- Therapeutic Potential : Investigated for its role in treating conditions linked to GABAergic dysfunction, such as depression and schizophrenia.
- Example Applications :
- Development of novel anxiolytics based on its structure.
- Use in drug formulations aimed at enhancing GABAergic activity.
Organic Synthesis
- Building Block : Utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Synthesis Methods :
- Commonly synthesized via sulfonation of piperidine using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Data Table: Summary of Applications
Industrial Applications
In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for various applications including:
- Catalysis : Acts as a catalyst in certain organic reactions.
- Production of Pesticides : Derivatives are explored for their effectiveness against agricultural pests.
Mechanism of Action
Piperidine-4-sulphonic acid exerts its effects by acting as a GABA receptor agonist. It binds to GABA receptors, inducing conformational changes that open ion channels and allow the flow of chloride ions. This hyperpolarizes the neuronal membrane, reducing neuronal excitability and producing inhibitory effects .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares P4S with key GABAₐ receptor ligands:
Functional and Mechanistic Differences
- Efficacy and Binding: P4S binds to the GABAₐ orthosteric site but induces low open-probability channel states, producing monotonous, low-activity episodes compared to GABA’s robust activation . In contrast, muscimol acts as a full agonist with higher potency (EC₅₀ ~2.3 μM) . Mutations in GABAₐ receptor residues (e.g., α2Arg-274, α2Leu-277) significantly reduce P4S efficacy, converting it into a weak partial agonist, highlighting its dependence on specific gating mechanisms .
Subunit Selectivity :
- P4S shows β-subunit-dependent potency , with EC₅₀ values of 8.7 μM (β1), 9.2 μM (β2), and 11.7 μM (β3) . This contrasts with THIP, which exhibits lower β-subunit discrimination (EC₅₀ 24.8–43.7 μM) .
- At ρ-subunit-containing GABA receptors, P4S acts as a competitive antagonist (Kb ~85 μM), whereas muscimol is a partial agonist .
- Therapeutic and Research Applications: P4S is used to study allosteric modulation (e.g., benzodiazepine effects on GABAₐ receptors) due to its low intrinsic efficacy . Unlike 3APS, which non-selectively inhibits GABA uptake, P4S’s cyclic structure enhances receptor specificity, making it preferable for probing GABAₐ pharmacology .
Key Advantages and Limitations
- Advantages :
- Limitations: Limited clinical relevance compared to full agonists like muscimol. Antagonistic activity at ρ-subunit receptors complicates interpretation in mixed receptor systems .
Biological Activity
Piperidine-4-sulfonic acid (P4S) is a significant compound in neuropharmacology, primarily recognized for its action as a gamma-aminobutyric acid (GABA) receptor agonist. This article explores the biological activity of P4S, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Target of Action
P4S acts predominantly on the GABA type A receptors (GABAAR) , which are crucial for inhibitory neurotransmission in the central nervous system. These receptors are composed of various subunits, including alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6. The interaction between P4S and GABAAR leads to conformational changes that facilitate ion channel opening and subsequent chloride ion influx, resulting in neuronal hyperpolarization and decreased excitability .
Biochemical Pathways
The primary pathway influenced by P4S is the GABAergic pathway . By enhancing GABAAR function, P4S increases the probability of ion channel opening, thereby amplifying inhibitory signals within neural circuits. This modulation can have downstream effects on cellular signaling pathways and gene expression.
Cellular Effects
P4S has been shown to influence various cellular processes by modulating GABAAR activity. In studies involving HEK293 cells expressing mutant GABA receptor subunits, P4S exhibited partial agonist behavior, indicating that its efficacy can vary depending on the receptor subtype present .
Research Applications
P4S has diverse applications across multiple fields:
- Neuroscience : Its role as a GABA receptor agonist makes it valuable for studying neurotransmission and related disorders.
- Pharmacology : Investigated for potential therapeutic effects in conditions such as anxiety and epilepsy due to its inhibitory properties.
- Synthetic Chemistry : Used as a building block in organic synthesis and drug development .
Comparative Efficacy
Research has indicated that the efficacy of P4S can differ based on the specific GABAAR subtypes it interacts with. For example, experiments have demonstrated that P4S is more potent than some of its analogues, such as 1,2,3,6-tetrahydropyridine-4-sulfonic acid (DH-P4S), in inhibiting neuronal firing in certain models .
Study 1: GABA-mimetic Activity
A study published in Journal of Neurochemistry explored the structure-activity relationship of P4S and its analogues. It was found that while P4S effectively mimics GABA's action by inhibiting neuronal firing in spinal cord models, its potency varies significantly compared to other compounds like isonipecotic acid .
Study 2: Neuroplasticity Implications
Research focusing on synaptoneurosomes revealed that P4S influences neuroplasticity by modulating synaptic responses to GABAergic signaling. This study highlighted the potential role of P4S in therapeutic strategies aimed at enhancing neuroplasticity in neurodegenerative diseases .
Data Summary
Property | This compound (P4S) |
---|---|
Target Receptor | GABA type A receptor |
Mechanism | Agonist; induces chloride ion influx |
Cellular Effects | Hyperpolarization; reduced neuronal excitability |
Applications | Neuroscience research; potential therapeutic agent |
Comparative Potency | More potent than some analogues like DH-P4S |
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate P4S's agonist activity on GABAA receptors?
- Methodology : Use radioligand binding assays with tritiated P4S ([³H]P4S) to measure binding affinity and saturation kinetics. Pair this with electrophysiological recordings (e.g., whole-cell patch-clamp) to assess functional efficacy. Include wild-type and mutant receptors (e.g., α2R274A or α2L277A) to evaluate structural determinants of agonist activity .
Q. What statistical approaches are appropriate for analyzing concentration-response relationships for P4S?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA to compare mutant vs. wild-type receptor responses. Include error propagation analysis for technical replicates .
Q. How can the PICOT framework structure research questions on P4S-receptor interactions?
- Methodology : Define P opulation (specific GABAA receptor subtypes), I ntervention (P4S application), C omparison (wild-type vs. β2E155C mutants), O utcome (current amplitude, binding affinity), and T ime (acute vs. prolonged exposure). Example: "Does P4S (100 μM) increase open-channel duration in α1β2γ2L receptors compared to wild-type over 10-minute recordings?" .
Q. What controls are essential for P4S ligand-binding assays?
- Methodology : Include nonspecific binding controls (e.g., excess GABA or gabazine), negative controls (vehicle-only), and positive controls (muscimol). Validate assay specificity using bicuculline-resistant receptors (e.g., GA-BAC subtypes) .
Advanced Research Questions
Q. How can contradictory findings on P4S's efficacy (agonist vs. antagonist) be resolved across receptor subtypes?
- Methodology : Conduct comparative mutagenesis (e.g., α1Q241W vs. α2R274A) to isolate structural influences. Perform Schild analysis to distinguish competitive antagonism from partial agonism. Use single-channel recordings to correlate conformational changes with macroscopic currents .
Q. What computational models explain P4S's partial agonism and concentration-dependent effects?
- Methodology : Apply molecular dynamics simulations based on GABAA receptor crystal structures. Model P4S's interaction with the β2 subunit aromatic cage (α1F64, β2Y97/Y157/Y205) and salt-bridge residues (β2E155). Validate predictions via free-energy perturbation calculations .
Q. How do mutations in the GABAA receptor M1 domain alter P4S's channel activation kinetics?
- Methodology : Use single-channel patch-clamp recordings to measure open/closed time distributions in α1Q241W mutants. Compare dwell times (OT1, OT2, OT3) and prevalence of desensitized states with wild-type receptors. Analyze data using maximum interval likelihood (MIL) fitting .
Q. What experimental strategies differentiate P4S's effects on synaptic vs. extrasynaptic GABAA receptors?
- Methodology : Employ pharmacological isolation (e.g., gabazine for synaptic receptors; THIP for δ-subunit-containing extrasynaptic receptors). Combine with siRNA knockdown of specific subunits in neuronal cultures .
Q. How can the SPIDER framework guide qualitative studies on P4S's modulation of neuronal networks?
- Methodology : Define S ample (rodent hippocampal slices), PI Phenomenon (P4S-induced network oscillations), D esign (optogenetic activation + P4S application), E valuation (local field potential analysis), and R esearch type (mixed-methods) .
Q. Data Analysis & Validation
Q. How should researchers handle raw data from P4S electrophysiology experiments?
- Methodology : Store raw traces and metadata in standardized formats (e.g., ABF files). Use open-source tools (ClampFit, Neuromatic) for baseline correction and noise filtering. Include large datasets in appendices, with processed data (e.g., normalized currents) in the main text .
Q. What validation steps ensure reproducibility in P4S binding assays?
- Methodology : Replicate assays across independent preparations (≥3 biological replicates). Cross-validate with orthogonal methods (e.g., fluorescence-based FLIPR assays). Report Z’-factor scores to confirm assay robustness .
Q. Addressing Methodological Pitfalls
Q. How to mitigate artifacts when P4S acts as a weak partial agonist?
- Methodology : Use low-expression cell systems to avoid receptor saturation. Normalize responses to a full agonist (e.g., GABA). Include inverse agonists (e.g., DMCM) to confirm baseline activity .
Q. What strategies resolve discrepancies in P4S's affinity measurements across studies?
- Methodology : Standardize buffer conditions (pH, ions) and temperature. Compare radioligand purity (e.g., [³H]P4S vs. [³H]muscimol). Control for endogenous modulators (e.g., neurosteroids) via charcoal-stripped serum .
Properties
IUPAC Name |
piperidine-4-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
Record name | Piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
Record name | Piperidine-4-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-4-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDINE-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.